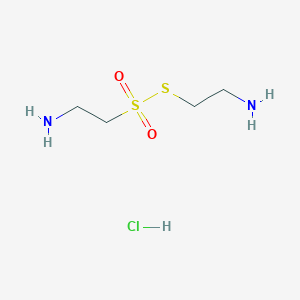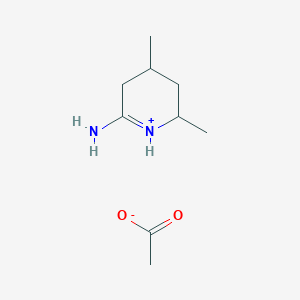
6-(2,5-二氧代-2,5-二氢-1H-吡咯-1-基)己烷酰肼 2,2,2-三氟乙酸盐
描述
6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C12H16F3N3O5. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a pyrrole ring and a hydrazide group, making it a versatile reagent in synthetic chemistry.
科学研究应用
6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide 2,2,2-trifluoroacetate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is employed in bioconjugation techniques, where it helps link biomolecules for various studies.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
Target of Action
The primary target of 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide 2,2,2-trifluoroacetate, also known as 6-Maleimidocaproic Acid Hydrazide, Trifluoroacetic Acid, is the sulfhydryl group of cysteine residues in proteins . This compound is a heterobifunctional crosslinking reagent, meaning it can form covalent bonds with two different functional groups, typically on two different molecules .
Mode of Action
6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide 2,2,2-trifluoroacetate interacts with its targets through a carbonyl and sulfhydryl reactive group . The maleimide group in the compound reacts with the sulfhydryl group of cysteine residues in proteins to form a stable thioether bond . This reaction is highly specific and occurs under physiological conditions, making this compound useful for selectively modifying proteins .
Biochemical Pathways
The exact biochemical pathways affected by 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide 2,2,2-trifluoroacetate depend on the specific proteins it targets. As a crosslinking reagent, it can be used to study protein-protein interactions, protein conformation, and protein localization . It can also be used to immobilize proteins or to conjugate drugs to carrier proteins .
Result of Action
The molecular and cellular effects of 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide 2,2,2-trifluoroacetate’s action depend on the specific proteins it targets. By forming covalent bonds with proteins, it can alter their function, localization, or interactions with other molecules . This can have a wide range of effects, from altering cell signaling pathways to changing the properties of a protein drug .
Action Environment
The action, efficacy, and stability of 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide 2,2,2-trifluoroacetate can be influenced by various environmental factors. For example, the pH of the environment can affect the reactivity of the maleimide group . Additionally, the presence of other sulfhydryl-containing molecules can compete with the target proteins for reaction with the compound . Finally, the temperature and solvent can also affect the reaction rate and efficiency .
生化分析
Biochemical Properties
The compound 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide 2,2,2-trifluoroacetate plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. Specifically, it is a carbonyl and sulfhydryl reactive heterobifunctional crosslinking reagent . This means it can form covalent bonds with molecules containing carbonyl groups (C=O) and sulfhydryl groups (-SH), such as cysteine residues in proteins .
Cellular Effects
The effects of 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide 2,2,2-trifluoroacetate on cells and cellular processes are complex and multifaceted. As a crosslinking reagent, it can influence cell function by modifying the structure and function of proteins within the cell . This can have downstream effects on cell signaling pathways, gene expression, and cellular metabolism. The specific effects can vary depending on the cell type and the specific proteins that the compound interacts with.
Molecular Mechanism
At the molecular level, 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide 2,2,2-trifluoroacetate exerts its effects through its ability to form covalent bonds with carbonyl and sulfhydryl groups . This allows it to crosslink proteins, altering their structure and function. The exact mechanism of action can vary depending on the specific protein targets and the cellular context.
Metabolic Pathways
Given its reactivity with carbonyl and sulfhydryl groups, it may interact with enzymes or cofactors involved in these types of reactions .
Transport and Distribution
Given its reactivity, it may bind to proteins and other biomolecules, which could influence its localization and accumulation within cells .
Subcellular Localization
Given its reactivity, it may interact with proteins in various subcellular compartments, potentially influencing its localization .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide 2,2,2-trifluoroacetate typically involves the reaction of 6-maleimidocaproic acid hydrazide with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure high yield and purity. The process involves the following steps:
Preparation of 6-maleimidocaproic acid hydrazide: This intermediate is synthesized by reacting maleic anhydride with caproic acid, followed by hydrazine hydrate.
Formation of the trifluoroacetate salt: The hydrazide is then reacted with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Key considerations include the use of high-purity reagents, precise control of reaction conditions, and thorough purification steps to achieve the desired product quality.
化学反应分析
Types of Reactions
6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in various derivatives depending on the nucleophile involved.
相似化合物的比较
Similar Compounds
6-Maleimidohexanoic acid: This compound shares a similar structure but lacks the hydrazide group.
6-Maleimidohexanoic acid N-hydroxysuccinimide ester: This ester derivative is used in similar applications but has different reactivity.
6-Maleimidohexanoic acid hydrazide hydrochloride: This compound is similar but differs in the counterion, which can affect its solubility and reactivity.
Uniqueness
6-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide 2,2,2-trifluoroacetate is unique due to its combination of a pyrrole ring and a hydrazide group, along with the trifluoroacetate counterion. This combination provides a balance of stability, reactivity, and solubility, making it a versatile reagent in various applications.
属性
IUPAC Name |
6-(2,5-dioxopyrrol-1-yl)hexanehydrazide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3.C2HF3O2/c11-12-8(14)4-2-1-3-7-13-9(15)5-6-10(13)16;3-2(4,5)1(6)7/h5-6H,1-4,7,11H2,(H,12,14);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRURMGRBAVYWCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCCCCC(=O)NN.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60634623 | |
| Record name | Trifluoroacetic acid--6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151038-94-7 | |
| Record name | 1H-Pyrrole-1-hexanoic acid, 2,5-dihydro-2,5-dioxo-, hydrazide, 2,2,2-trifluoroacetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151038-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trifluoroacetic acid--6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanehydrazide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60634623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Maleimidohexanehydrazide Trifluoroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-HYDROXYAMINO-3-METHYL-3H-IMIDAZO[4,5-F]QUINOLINE](/img/structure/B14055.png)


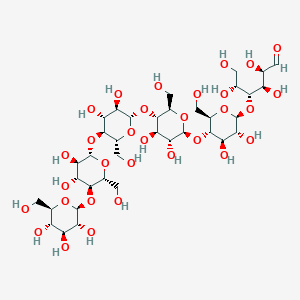
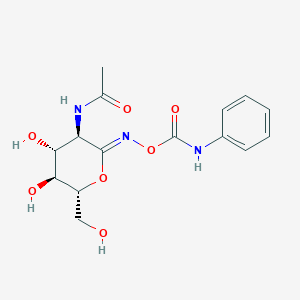

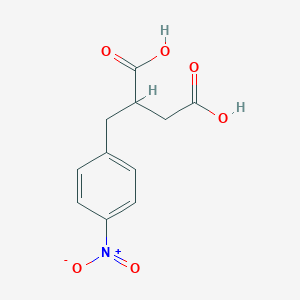
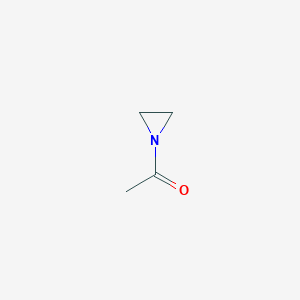

![cyclohexanamine;[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate](/img/structure/B14085.png)
